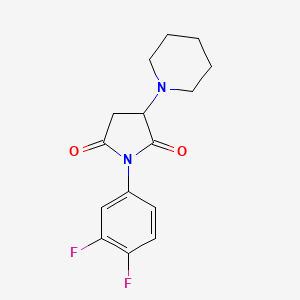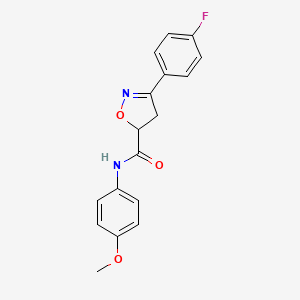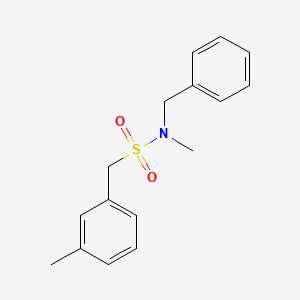
1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione
Übersicht
Beschreibung
1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione, also known as DFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DFPP is a pyrrolidine derivative that has been synthesized through different methods, and it has been found to exhibit unique biochemical and physiological effects. In
Wirkmechanismus
1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione acts as a potent antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. 1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione binds to the receptor and prevents the activation of the receptor by glutamate, which results in the inhibition of the downstream signaling pathways. This leads to a decrease in the release of neurotransmitters, such as dopamine and serotonin, which are involved in various neurological disorders.
Biochemical and Physiological Effects:
1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has been found to exhibit unique biochemical and physiological effects. 1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has been reported to induce a dose-dependent decrease in locomotor activity in mice, which suggests its potential sedative effects. 1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has also been found to exhibit anticonvulsant properties and has been shown to increase the seizure threshold in mice. Furthermore, 1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has been found to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has several advantages and limitations for lab experiments. 1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione is a potent antagonist of the NMDA receptor, which makes it a useful tool for investigating the role of the NMDA receptor in various neurological disorders. 1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has also been found to exhibit anticonvulsant properties, which make it a potential candidate for the development of new antiepileptic drugs. However, 1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has several limitations, including its potential toxicity and limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has several potential future directions in various research fields. 1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione can be further investigated as a potential treatment for various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. 1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione can also be further investigated as a potential anti-inflammatory and antioxidant agent for the treatment of various inflammatory disorders. Furthermore, 1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione can be further modified to improve its solubility and reduce its potential toxicity, which can increase its potential therapeutic applications.
Conclusion:
In conclusion, 1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. 1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has been synthesized through different methods and has been found to exhibit unique biochemical and physiological effects. 1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione acts as a potent antagonist of the NMDA receptor and has been investigated as a potential treatment for various neurological disorders. 1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione also exhibits anticonvulsant, anti-inflammatory, and antioxidant properties, which make it a potential candidate for the treatment of various disorders. 1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has several advantages and limitations for lab experiments, and it has several potential future directions for further investigation.
Wissenschaftliche Forschungsanwendungen
1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has been found to exhibit potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. 1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has been reported to act as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. 1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has also been found to exhibit anticonvulsant properties and has been investigated as a potential treatment for epilepsy. Furthermore, 1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has been reported to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory disorders.
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O2/c16-11-5-4-10(8-12(11)17)19-14(20)9-13(15(19)21)18-6-2-1-3-7-18/h4-5,8,13H,1-3,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZQJTDAXXFVAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 8-ethyl-4-[(2-hydroxyethyl)amino]-3-quinolinecarboxylate](/img/structure/B4845145.png)

![N-(2-chlorophenyl)-4-oxo-4-[2-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)hydrazino]butanamide](/img/structure/B4845153.png)
![2-{5-[2-cyano-3-(2-naphthylamino)-3-oxo-1-propen-1-yl]-2-furyl}benzoic acid](/img/structure/B4845168.png)
![ethyl N-{[(3-chlorophenyl)amino]carbonyl}-beta-alaninate](/img/structure/B4845169.png)
![(2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine](/img/structure/B4845175.png)
![4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzenesulfonamide](/img/structure/B4845178.png)

![N-(3-acetylphenyl)-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4845191.png)
![1-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}indoline](/img/structure/B4845198.png)
![1-ethyl-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4845202.png)
![dimethyl 2-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4845204.png)
![3-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4845210.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B4845212.png)